molecular formula C11H13N3O2 B7575747 1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl-

1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl-

Cat. No.: B7575747
M. Wt: 219.24 g/mol
InChI Key: TZCOYLXIMVRNQL-UHFFFAOYSA-N
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Description

1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of hydrazones with appropriate electrophiles.

    Introduction of the Carboxamide Group: This step involves the reaction of the indazole core with carboxylic acid derivatives under amide bond-forming conditions.

    Attachment of the Hydroxyethyl and Methyl Groups: This can be done through alkylation reactions using suitable alkyl halides or alcohols.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Optimization of Reaction Conditions: To maximize yield and purity, including temperature, solvent, and catalyst selection.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1h-Indazole-3-carboxamide: Another indazole derivative with similar structural features.

    1h-Indazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- is unique due to the presence of both hydroxyethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other indazole derivatives.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14(4-5-15)11(16)8-2-3-10-9(6-8)7-12-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCOYLXIMVRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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